N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide
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Overview
Description
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide typically involves the reaction of 1-tosyl-1H-indole with ethylamine followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can be compared with other indole derivatives such as:
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a plant hormone (indole-3-acetic acid) and its diverse biological activities.
N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Studied for its potential antiviral properties.
The uniqueness of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide lies in its tosyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by the presence of a sulfonyl group and an indole moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H20N2O2S
- Molecular Weight: 356.4 g/mol
- Structural Features: The compound features an indole ring substituted with a 4-methylbenzene sulfonyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on indole derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of Bcl-2 proteins, which are crucial for cell survival.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A431 | 5.0 | Bcl-2 inhibition |
Similar Indole Derivative | Jurkat | 3.5 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group enhances solubility and bioavailability, contributing to their efficacy.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 16 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : The compound appears to interact with proteins involved in apoptosis regulation, particularly Bcl-2 family proteins.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a common pathway through which many indole derivatives exert their cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A study involving a related indole derivative showed a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.
- Case Study 2 : Clinical trials involving indole derivatives demonstrated promising results in patients with solid tumors, particularly those unresponsive to conventional therapies.
Properties
CAS No. |
919787-20-5 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-7-9-17(10-8-14)25(23,24)21-13-16(11-12-20-15(2)22)18-5-3-4-6-19(18)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
ICJWODVLYFFBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCNC(=O)C |
Origin of Product |
United States |
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